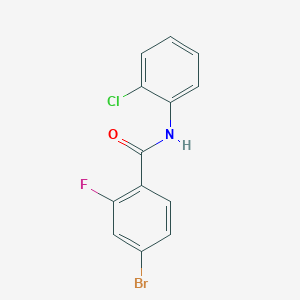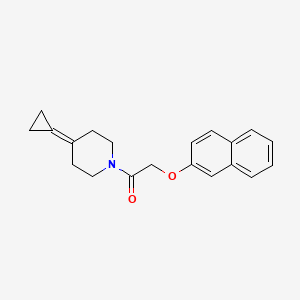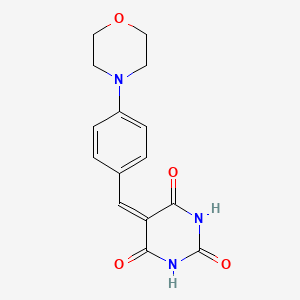
N-(2,6-difluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-difluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as DFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DFB is a type of cyclopentanecarboxamide that has a unique structure, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Compounds with intricate structures such as "N-(2,6-difluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" may be investigated for their pharmacological effects. The presence of a cyclopentanecarboxamide moiety might suggest activity within biological systems, possibly as enzyme inhibitors or receptor modulators. For instance, the development of novel synthetic opioids for pain management has been explored, showing the importance of chemical modifications in producing desired therapeutic effects with minimized side effects (Sharma et al., 2018)[https://consensus.app/papers/search-nonfentanil-opioids-illicit-drugs-market-status-sharma/c35736b3a926512e82e63376ec69e649/?utm_source=chatgpt].
Material Science Applications
Chemical compounds with specific functionalities are often used in the creation of advanced materials, such as polymers or coatings that require specific chemical interactions or stability. The use of cyclodextrins in separation science and environmental protection showcases the application of complex molecules in creating functional materials for chromatographic separations and wastewater treatment (Crini & Morcellet, 2002)[https://consensus.app/papers/synthesis-applications-adsorbents-containing-crini/c5441093ed8a577db89a302db381d500/?utm_source=chatgpt].
Environmental Remediation
The structure of "N-(2,6-difluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" may offer insights into its potential for environmental remediation applications, particularly if the compound or its derivatives can interact with pollutants or facilitate their breakdown. For example, adsorption techniques for removing hazardous materials from water have been a focus of research, with various adsorbents being investigated for their efficiency and mechanisms (Du et al., 2014)[https://consensus.app/papers/adsorption-behavior-mechanism-perfluorinated-compounds-du/2f550c68764f518a8efa12334b1c47eb/?utm_source=chatgpt].
Analytical Chemistry
In analytical chemistry, specific compounds are often used as reagents or standards for the detection and quantification of other substances. The detailed study of antioxidant activity in foods and pharmaceuticals highlights the importance of understanding the chemical basis of antioxidant mechanisms, which could be relevant if "N-(2,6-difluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" exhibits antioxidative properties (Munteanu & Apetrei, 2021)[https://consensus.app/papers/methods-used-determining-antioxidant-activity-review-munteanu/f56cfc1a77bf5e4b9817151d69b796a0/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NOS/c18-13-5-3-6-14(19)12(13)11-20-16(21)17(8-1-2-9-17)15-7-4-10-22-15/h3-7,10H,1-2,8-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCYELBIMPBINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-yl]prop-2-enamide](/img/structure/B2721632.png)
![4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxylic acid](/img/structure/B2721638.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2721639.png)

![benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2721642.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2721644.png)
![2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2721648.png)



![N-[(4-methylphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2721652.png)
